

Application Notes and Protocols for Measuring MC4171 Efficacy In Vitro

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Compound of Interest

Compound Name: MC4171

Cat. No.: B15583281

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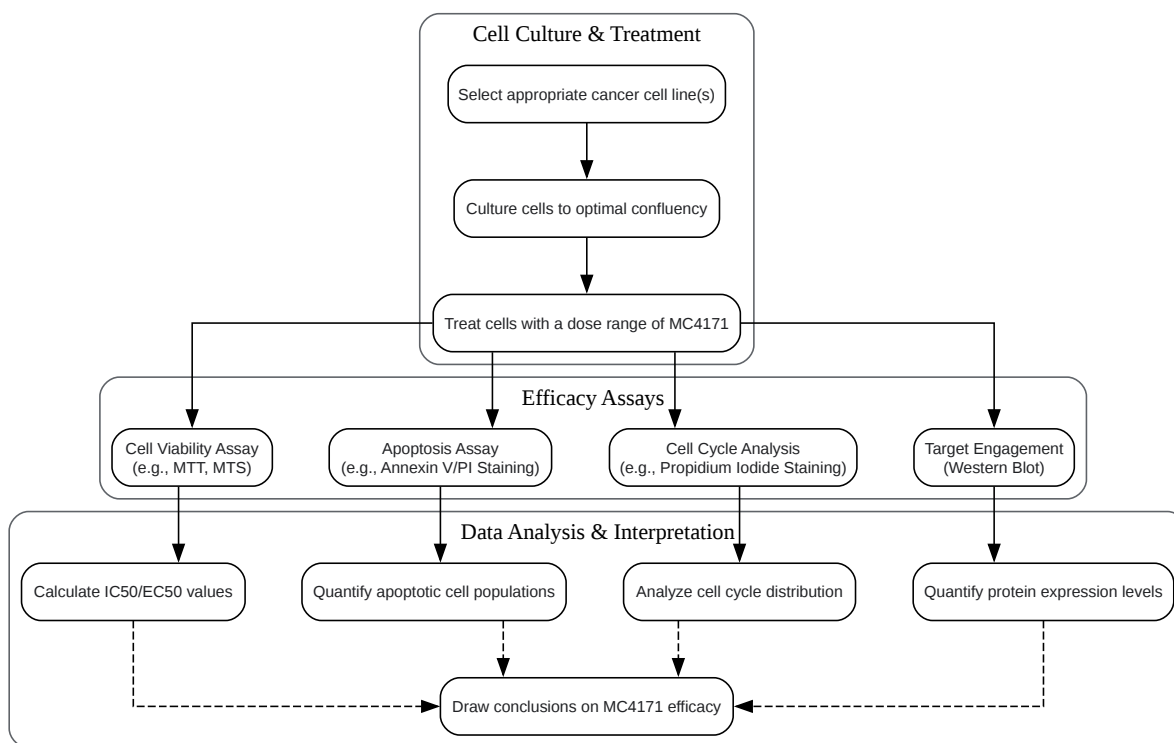
Introduction

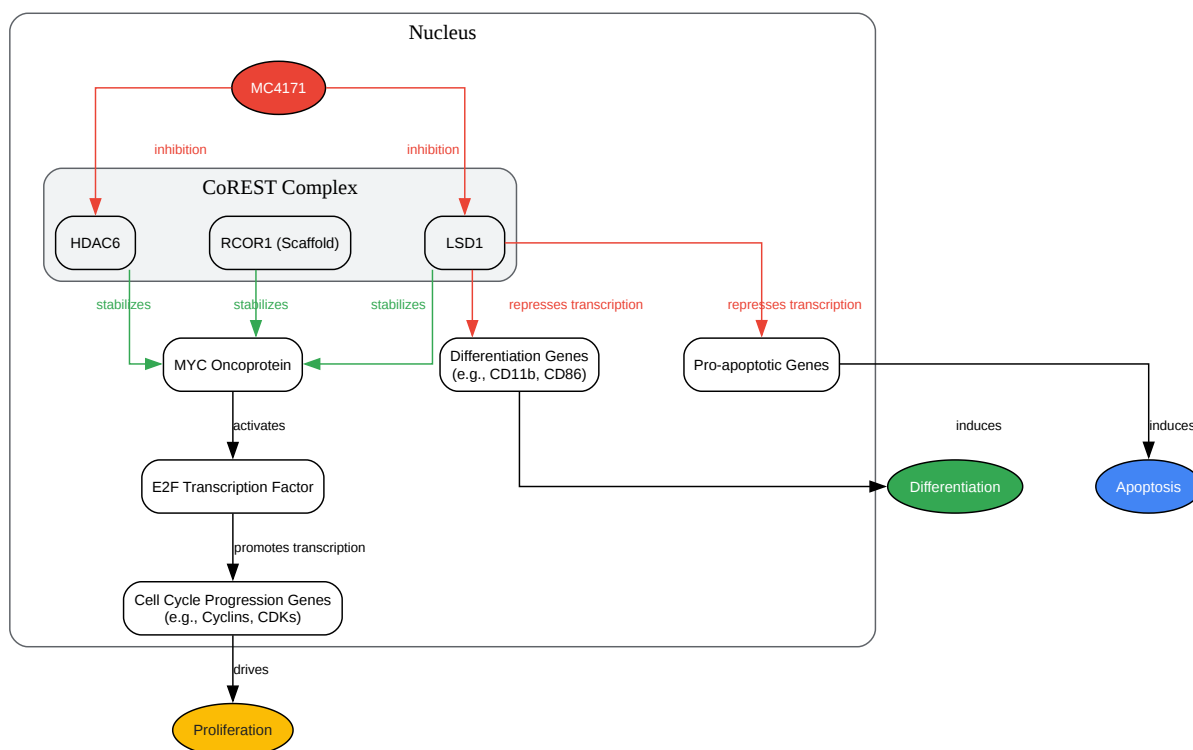
MC4171 is a novel small molecule inhibitor targeting both Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6). This dual-inhibition strategy presents a promising therapeutic approach in oncology by simultaneously targeting two key epigenetic regulators involved in cancer cell proliferation, survival, and differentiation. LSD1 and HDACs are often components of transcriptional repressor complexes, such as the CoREST complex, which play a crucial role in silencing tumor suppressor genes and promoting oncogenic pathways.^{[1][2]} By inhibiting both enzymes, **MC4171** is hypothesized to induce synergistic anti-tumor effects.

These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the efficacy of **MC4171**. The described methods will enable researchers to assess its impact on cell viability, induction of apoptosis, cell cycle progression, and target engagement.

Key Experimental Workflows

The following diagram outlines the general workflow for assessing the in vitro efficacy of **MC4171**.





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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